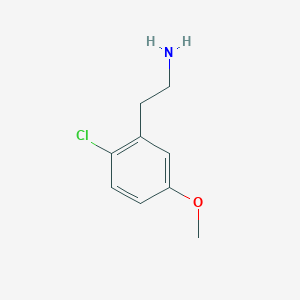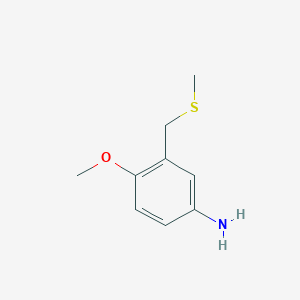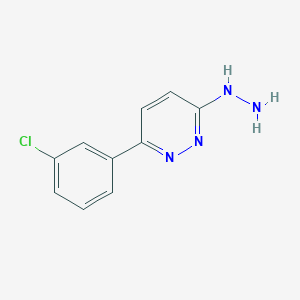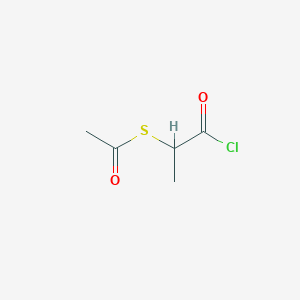
2-(2-Chloro-5-methoxyphenyl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chloro-5-methoxyphenyl)ethan-1-amine is a chemical compound belonging to the phenethylamine class. Phenethylamines are a group of organic compounds that are widely present in nature and have significant roles in medicinal chemistry . This compound is characterized by the presence of a chloro group at the second position and a methoxy group at the fifth position on the phenethylamine backbone.
Métodos De Preparación
The synthesis of 2-(2-Chloro-5-methoxyphenyl)ethan-1-amine can be achieved through various synthetic routes. One common method involves the Friedel-Crafts reaction of 4-methoxybenzene with chloracetyl chloride to obtain 2-chloro-5-methoxyacetophenone. This intermediate is then subjected to reductive amination to yield this compound . Industrial production methods often involve similar steps but are optimized for large-scale production with considerations for cost, yield, and safety.
Análisis De Reacciones Químicas
2-(2-Chloro-5-methoxyphenyl)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(2-Chloro-5-methoxyphenyl)ethan-1-amine has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It serves as a tool for studying receptor interactions and neurotransmitter pathways.
Medicine: Research explores its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2-Chloro-5-methoxyphenyl)ethan-1-amine involves its interaction with various molecular targets, including receptors and enzymes. It can act as an agonist or antagonist at specific receptors, influencing neurotransmitter release and signal transduction pathways. The exact pathways and targets depend on the specific biological context and the concentration of the compound .
Comparación Con Compuestos Similares
2-(2-Chloro-5-methoxyphenyl)ethan-1-amine can be compared with other phenethylamines such as 2,5-dimethoxyphenethylamine and 4-bromo-2,5-dimethoxyphenethylamine. These compounds share a similar phenethylamine backbone but differ in their substituents, leading to variations in their chemical properties and biological activities
Propiedades
Fórmula molecular |
C9H12ClNO |
|---|---|
Peso molecular |
185.65 g/mol |
Nombre IUPAC |
2-(2-chloro-5-methoxyphenyl)ethanamine |
InChI |
InChI=1S/C9H12ClNO/c1-12-8-2-3-9(10)7(6-8)4-5-11/h2-3,6H,4-5,11H2,1H3 |
Clave InChI |
CIJBYFPAVIDZBV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)Cl)CCN |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]METHYL]-N-METHYL-2-NITROANILINE](/img/structure/B8708466.png)

amine](/img/structure/B8708496.png)



![[1,4]Diazepan-1-yl-morpholin-4-yl-methanone](/img/structure/B8708526.png)

